Hidrocloruro de Taribavirina

Descripción general

Descripción

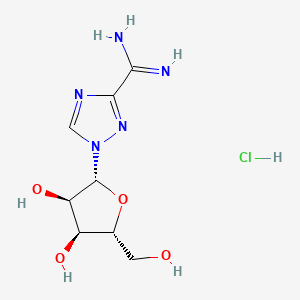

Taribavirin Hydrochloride is a hydrochloride salt form of taribavirin, an orally available prodrug of ribavirin, a synthetic nucleoside analog of ribofuranose with activity against a wide range of viruses, especially the hepatitis C virus and influenza virus. Taribavirin is converted into ribavirin, which is incorporated into viral nucleic acid, thereby inhibiting viral RNA synthesis, inducing viral genome mutations, and inhibiting normal viral replication.

Aplicaciones Científicas De Investigación

Tratamiento de la hepatitis C

El hidrocloruro de Taribavirina se utiliza principalmente en el tratamiento de la hepatitis C . Funciona como un inhibidor del proceso de replicación del virus de la hepatitis C . Los investigadores han descubierto que la dosificación basada en el peso de la taribavirina reduce las tasas de anemia al tiempo que aumenta la respuesta virológica sostenida (SVR) en pacientes con hepatitis C crónica (VHC) .

Tratamiento de los trastornos del sistema digestivo

El this compound también se utiliza en el tratamiento de los trastornos del sistema digestivo . No se menciona claramente el mecanismo exacto de cómo ayuda a tratar estos trastornos, pero es parte de sus áreas terapéuticas .

Actividad anticancerígena

El this compound ha mostrado actividad anticancerígena contra el hepatocarcinoma . Se ha encapsulado en Gal-SLN y ha mostrado actividades anticancerígenas y antiangiogénicas contra el hepatocarcinoma .

Tratamiento del cáncer de mama

El this compound se ha utilizado en el tratamiento del cáncer de mama . Se ha cargado en nanopartículas lipídicas pegiladas junto con 5-Fluorouracil para una entrega dirigida al tumor . La nanoformulación de TBV tuvo los mayores efectos citotóxicos, alcanzando una IC50=0,690 μM después de 24 h .

Actividad antiviral

El this compound ha mostrado una amplia actividad antiviral contra múltiples virus ADN y ARN . Ha mostrado una buena actividad inhibitoria contra el virus respiratorio sincitial (IC50=16μg/ml), los virus de la influenza A y B (IC50=48μg/ml), el virus de la fiebre blanca (IC50=36μg/ml), el virus Punta Toro (IC50=83μg/ml), el virus del herpes simple tipo 1, el rinovirus 13, el virus de la parainfluenza tipo 3, etc. .

Efecto inhibitorio sobre la proteína p38MAPK

El this compound tiene un efecto inhibitorio sobre la proteína p38MAPK . Se ajusta dentro del sitio de bolsillo activo de la superficie molecular de la proteína p38, con una afinidad de unión mínima de -5,5 kcal/mol (rmsd de 1,07), y formó fuertes enlaces de hidrógeno con los aminoácidos ASP’168, ILE’166, HIS’148 e ILE’147 .

Mecanismo De Acción

Target of Action

Taribavirin hydrochloride primarily targets Inosine-5’-monophosphate dehydrogenase (IMPDH) . IMPDH is a crucial enzyme in the purine nucleotide biosynthesis pathway, playing a significant role in cell proliferation and differentiation .

Mode of Action

Taribavirin is a prodrug of ribavirin, a synthetic nucleoside analog . It is metabolized by the liver and converted into its active metabolite, ribavirin . This conversion reduces exposure to red blood cells (RBCs) and increases exposure to the liver, the site of Hepatitis C Virus (HCV) replication . Ribavirin is readily phosphorylated intracellularly by adenosine kinase to ribavirin mono-, di-, and triphosphate metabolites . Ribavirin triphosphate (RTP) is a potent competitive inhibitor of IMPDH, viral RNA polymerase, and messenger RNA (mRNA) guanylyltransferase (viral) .

Biochemical Pathways

The inhibition of guanylyltransferase stops the capping of mRNA . These diverse effects result in a marked reduction of intracellular guanosine triphosphate (GTP) pools and inhibition of viral RNA and protein synthesis . Ribavirin is also incorporated into the viral genome causing lethal mutagenesis and a subsequent decrease in specific viral infectivity .

Pharmacokinetics

Taribavirin hydrochloride has a bioavailability of 9% . It is metabolized to 5’phosphates, de-riboside, and deriboside carboxylic acid . The elimination half-life is 12 days for multiple doses and 120-170 hours for a single dose . Excretion is 10% fecal, with the remainder in urine (30% unchanged, remainder metabolites) .

Result of Action

The action of Taribavirin results in a marked reduction of intracellular GTP pools and inhibition of viral RNA and protein synthesis . Ribavirin is also incorporated into the viral genome causing lethal mutagenesis and a subsequent decrease in specific viral infectivity .

Action Environment

Taribavirin has better liver-targeting than ribavirin, and has a shorter life in the body due to less penetration and storage in red blood cells . This suggests that the drug’s action, efficacy, and stability may be influenced by factors such as liver health and the presence of red blood cells .

Análisis Bioquímico

Biochemical Properties

Taribavirin Hydrochloride interacts with several enzymes and proteins. It is a guanosine nucleoside analog and is a precursor to Ribavirin in the liver. After oral administration, it is converted to Ribavirin in the liver by the action of adenosine deaminase . The compound also inhibits inosine monophosphate dehydrogenase (IMPDH), thereby affecting viral RNA replication .

Cellular Effects

Taribavirin Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by affecting viral RNA replication, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Taribavirin Hydrochloride involves both indirect and direct actions. Indirectly, it enhances the host’s T-cell-mediated antiviral immunity by initiating the transformation of the T-cell phenotype from type 2 to type 1 . Directly, it inhibits RNA-dependent RNA polymerase (RdRp), directly suppressing HCV replication .

Metabolic Pathways

Taribavirin Hydrochloride is involved in several metabolic pathways. After oral administration, it is converted to Ribavirin in the liver by the action of adenosine deaminase . This could also affect metabolic flux or metabolite levels.

Transport and Distribution

Taribavirin Hydrochloride is transported and distributed within cells and tissues. It is designed to concentrate in the liver to target Hepatitis C Virus-infected hepatocytes, while minimizing distribution within red blood cells .

Subcellular Localization

It is known that the compound is designed to concentrate in the liver to target Hepatitis C Virus-infected hepatocytes .

Propiedades

IUPAC Name |

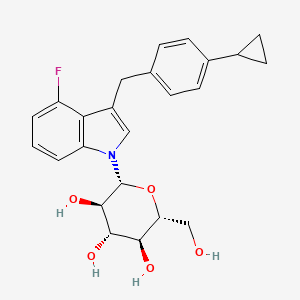

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O4.ClH/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8;/h2-5,8,14-16H,1H2,(H3,9,10);1H/t3-,4-,5-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGYMBULXKLTCJ-UHSSARMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40372-00-7 | |

| Record name | Taribavirin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040372007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TARIBAVIRIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D22JZE246P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butan-2-yl-3-(2-chloroethyl)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-nitrosourea](/img/new.no-structure.jpg)

![(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B1681864.png)

![(2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1681865.png)

![(((pentan-3-yloxy)carbonyl)oxy)methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-acetyl-2-propyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride](/img/structure/B1681867.png)

![(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1681869.png)